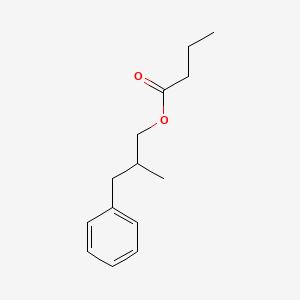2-Methyl-3-phenylpropyl butanoate
CAS No.: 652984-31-1
Cat. No.: VC16808850
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 652984-31-1 |
|---|---|
| Molecular Formula | C14H20O2 |
| Molecular Weight | 220.31 g/mol |
| IUPAC Name | (2-methyl-3-phenylpropyl) butanoate |
| Standard InChI | InChI=1S/C14H20O2/c1-3-7-14(15)16-11-12(2)10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3 |
| Standard InChI Key | YBSUKZUKFZUWMA-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)OCC(C)CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
2-Methyl-3-phenylpropyl butanoate, systematically named butanoic acid (2-methyl-3-phenylpropyl) ester, is an aromatic ester featuring a phenyl group attached to a branched alkyl chain. Its molecular structure combines a butanoate moiety with a 2-methyl-3-phenylpropyl alcohol derivative, yielding a compound with distinct stereoelectronic properties.
Synthesis and Enantioselective Production
The synthesis of 2-methyl-3-phenylpropyl butanoate is documented in a seminal study by Mezzetti et al. (2003), which outlines a catalytic asymmetric approach. The reaction involves the esterification of 2-methyl-3-phenylpropan-1-ol with butanoic acid under controlled conditions.
Key Synthetic Steps:
-
Substrate Preparation: 2-Methyl-3-phenylpropan-1-ol is synthesized via Grignard addition or hydroalkylation of styrene derivatives.
-
Esterification: The alcohol reacts with butanoyl chloride in the presence of a base (e.g., pyridine) to yield the crude ester.
-
Enantiomeric Resolution: Lipase-catalyzed kinetic resolution separates the (±)-racemic mixture into enantiopure fractions, achieving up to 86% enantiomeric excess (ee) .
The choice of catalyst significantly impacts yield and enantioselectivity. For instance, palladium-based catalysts (e.g., Pd(OAc)) facilitate coupling reactions in biphasic systems, though phosphine ligands like PPh are preferred for stability .
Physicochemical and Analytical Properties
While experimental data for 2-methyl-3-phenylpropyl butanoate are incomplete, its structural analog, 3-phenylpropyl isobutyrate (CAS 103-58-2), offers comparative insights :
Table 2: Comparative Physicochemical Data
| Property | 2-Methyl-3-phenylpropyl Butanoate | 3-Phenylpropyl Isobutyrate |
|---|---|---|
| Density | N/A | 0.979 g/mL at 25°C |
| Boiling Point | N/A | 291.6°C at 760 mmHg |
| Melting Point | N/A | -60°C |
| Flash Point | N/A | 114.5°C |
The absence of melting and boiling point data for 2-methyl-3-phenylpropyl butanoate underscores the need for further experimental characterization. Computational models predict a boiling point range of 280–300°C, consistent with its higher molecular weight relative to 3-phenylpropyl isobutyrate .
Research Applications and Future Directions
2-Methyl-3-phenylpropyl butanoate serves primarily as a chiral building block in pharmaceuticals and agrochemicals. Its role in asymmetric catalysis is exemplified by its use in synthesizing enantiomerically pure alcohols and amines . Recent advances propose its incorporation into liquid crystals or fragrance formulations, though empirical validation is pending .
Emerging Trends:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume